molecular formula C13H22N2O4 B6970166 N-methyl-1-[3-(oxan-4-yloxy)propanoyl]azetidine-3-carboxamide

N-methyl-1-[3-(oxan-4-yloxy)propanoyl]azetidine-3-carboxamide

Cat. No.: B6970166
M. Wt: 270.32 g/mol
InChI Key: QRYVHJSJAJHFLX-UHFFFAOYSA-N
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Description

N-methyl-1-[3-(oxan-4-yloxy)propanoyl]azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Properties

IUPAC Name

N-methyl-1-[3-(oxan-4-yloxy)propanoyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-14-13(17)10-8-15(9-10)12(16)4-7-19-11-2-5-18-6-3-11/h10-11H,2-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYVHJSJAJHFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CN(C1)C(=O)CCOC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[3-(oxan-4-yloxy)propanoyl]azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific conditions.

    Introduction of the Oxan-4-yloxy Group: The oxan-4-yloxy group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the oxan-4-yloxy moiety.

    Acylation: The final step involves the acylation of the azetidine ring with a suitable acylating agent to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[3-(oxan-4-yloxy)propanoyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the azetidine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted azetidine derivatives.

Scientific Research Applications

N-methyl-1-[3-(oxan-4-yloxy)propanoyl]azetidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological systems, including its potential as an enzyme inhibitor or receptor ligand.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and derivatives with desired properties.

Mechanism of Action

The mechanism of action of N-methyl-1-[3-(oxan-4-yloxy)propanoyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxamide: A simpler analog without the oxan-4-yloxy and N-methyl groups.

    N-methylazetidine: Lacks the oxan-4-yloxy and carboxamide functionalities.

    Oxan-4-yloxypropanoyl derivatives: Compounds with similar oxan-4-yloxypropanoyl groups but different core structures.

Uniqueness

N-methyl-1-[3-(oxan-4-yloxy)propanoyl]azetidine-3-carboxamide is unique due to the combination of its azetidine ring, oxan-4-yloxy group, and carboxamide functionality This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

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